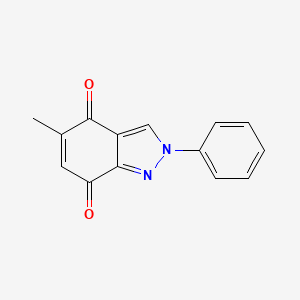

2H-Indazole-4,7-dione, 5-methyl-2-phenyl-

Description

Historical Development and Significance of Indazole Heterocycles in Synthetic Chemistry

The story of indazole, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, begins in the 19th century. The first synthesis of this class of compounds is credited to the German chemist Emil Fischer in the 1880s. nih.gov His work laid the groundwork for over a century of investigation into the synthesis and properties of these versatile molecules. researchgate.net

Initially, the synthesis of indazoles involved multi-step processes that often resulted in low yields. researchgate.net However, the continued interest in their chemical and biological properties has driven the development of more efficient and selective synthetic methodologies. Modern approaches include transition metal-catalyzed reactions, reductive cyclizations, and multi-component reactions that allow for the construction of a wide variety of substituted indazoles. pnrjournal.com

The significance of indazole heterocycles in contemporary synthetic and medicinal chemistry cannot be overstated. The indazole nucleus is a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net This has led to the incorporation of the indazole scaffold into a multitude of pharmacologically active compounds, including anti-inflammatory agents, anticancer drugs, and antipsychotics. mdpi.comresearchmap.jp Notable examples of indazole-containing drugs include Benzydamine, an anti-inflammatory agent, and Granisetron, used to prevent chemotherapy-induced nausea. bldpharm.com

Overview of the Indazole-4,7-dione Core Structure and its Chemical Relevance

The indazole-4,7-dione core represents a specific class of indazole derivatives characterized by a quinone-like functionality on the benzene portion of the bicyclic system. This structural feature imparts distinct chemical and electronic properties to the molecule, making it an attractive target for synthetic chemists.

The chemical relevance of the indazole-4,7-dione core is particularly evident in the field of medicinal chemistry. For instance, the 1H-indazole-4,7-dione scaffold has been identified as a novel and potent inhibitor of bromodomain-containing protein 4 (BRD4). researchgate.net BRD4 is a key regulator of oncogene expression, and its inhibition is a promising strategy for cancer therapy. researchgate.net The dione (B5365651) functionality allows for specific interactions within the binding pocket of target proteins, highlighting the importance of this particular indazole derivative.

While the primary focus of research on indazole-4,7-diones has been on their biological activity, their chemical reactivity is also of interest. The quinone moiety is susceptible to a variety of chemical transformations, including addition and redox reactions, which can be exploited to further functionalize the indazole scaffold.

Specific Context of 2H-Indazole-4,7-dione, 5-methyl-2-phenyl- within the Indazole Landscape

The specific compound, 2H-Indazole-4,7-dione, 5-methyl-2-phenyl-, is a distinct entity within the broader indazole family. Its structure is defined by the indazole-4,7-dione core, with a methyl group at the 5-position and a phenyl group attached to the nitrogen at the 2-position of the pyrazole ring. While this compound is commercially available, it is not extensively documented in peer-reviewed research literature, suggesting it is a more specialized or recently explored derivative. fluoromart.com

A significant contribution to the understanding of the synthesis of this class of compounds comes from research on the 1,3-dipolar cycloaddition of 3-phenylsydnone (B89390) with p-toluquinone, which was found to yield an equimolar mixture of 5-methyl- and 6-methyl-2-phenyl-2H-indazole-4,7-diones. nih.gov This suggests a viable synthetic pathway to the title compound and its isomers. Furthermore, the successful synthesis and X-ray crystallographic analysis of a closely related derivative, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, provides strong evidence for the stability and accessibility of this substitution pattern. nih.gov

The presence of the methyl and phenyl substituents on the 2H-indazole-4,7-dione framework would be expected to modulate its chemical and physical properties, including its solubility, electronic profile, and biological activity, when compared to the unsubstituted parent compound.

Tautomerism and Isomerism in Indazole Systems: Focus on 2H-Indazoles

A fundamental aspect of indazole chemistry is the phenomenon of annular tautomerism. Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. pnrjournal.com The 1H-tautomer is generally the more thermodynamically stable form and therefore predominates in most conditions. pnrjournal.com

The "2H" designation in 2H-Indazole-4,7-dione, 5-methyl-2-phenyl- indicates that the substituent (in this case, the phenyl group) is located on the nitrogen atom at the 2-position of the indazole ring. The synthesis of N-substituted indazoles often leads to a mixture of N-1 and N-2 isomers, and the ratio of these products is influenced by several factors, including the reaction conditions, the nature of the substituents on the indazole ring, and the electrophile used for alkylation or arylation. fluoromart.comnih.gov

For instance, the alkylation of indazoles can be directed to favor either the N-1 or N-2 position by careful selection of the base and solvent system. nih.gov In some cases, steric and electronic effects of substituents on the indazole ring can also lead to high regioselectivity. The stabilization of 2H-indazole tautomers can also be influenced by intra- and intermolecular hydrogen bonding, particularly in the solid state and in nonpolar solvents.

Below is an interactive data table summarizing the key characteristics of the tautomeric forms of indazole.

| Property | 1H-Indazole | 2H-Indazole |

| Relative Stability | More stable | Less stable |

| Predominance | Predominant tautomer | Minor tautomer |

| Structural Feature | Benzenoid form | Quinonoid form |

| N-Substitution | Leads to N-1 isomers | Leads to N-2 isomers |

Structure

3D Structure

Properties

CAS No. |

112664-88-7 |

|---|---|

Molecular Formula |

C14H10N2O2 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

5-methyl-2-phenylindazole-4,7-dione |

InChI |

InChI=1S/C14H10N2O2/c1-9-7-12(17)13-11(14(9)18)8-16(15-13)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

WAOWIBKKUOQRRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=NN(C=C2C1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Reaction Pathways and Chemical Transformations of the 2h Indazole 4,7 Dione, 5 Methyl 2 Phenyl Scaffold

Electrophilic Aromatic Substitution on the Quinone Ring

Electrophilic aromatic substitution is a fundamental class of reactions for modifying aromatic systems. In the context of 2H-indazoles, these reactions allow for the introduction of various functional groups onto the benzene (B151609) portion of the bicyclic structure.

Halogenation is a critical transformation for indazole derivatives, as the resulting halo-indazoles serve as versatile intermediates for further modifications, such as cross-coupling reactions. nih.gov Metal-free, regioselective halogenation methods for 2H-indazoles have been developed, offering an environmentally friendly approach to synthesizing these valuable compounds. nih.gov

Direct C-H bromination of 2-phenyl-2H-indazole can be achieved with high selectivity using N-bromosuccinimide (NBS). nih.gov The reaction conditions can be tuned to favor either mono- or poly-halogenation. For instance, reacting 2-phenyl-2H-indazole with one equivalent of NBS at room temperature yields the mono-brominated product in high yield. nih.gov Increasing the equivalents of NBS can lead to di-substituted products. nih.gov Notably, the reaction selectivity can be influenced by the solvent and temperature. nih.gov While early methods using Br₂ resulted in mixtures of products with poor selectivity, modern approaches with reagents like NBS provide highly selective access to mono- and di-halogenated indazoles. nih.gov

Chlorination can be similarly achieved using N-chlorosuccinimide (NCS) as the chlorinating agent. nih.gov The reactivity and yield can be influenced by substituents on the N-phenyl ring and the choice of solvent, with ethanol (B145695) and water being effective media for the reaction. nih.gov An electrochemical method for the halogenation of 2H-indazoles using sodium halides (NaX, where X = Cl, Br) has also been developed, providing an environmentally friendly alternative that avoids metal catalysts and chemical oxidants. researchgate.net

| Brominating Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| NBS | 1.0 | Not specified | 25 | 2.0 | 88 |

| NBS | 1.3 | H₂O | 95 | Not specified | 96 |

Functional Group Interconversions on the Indazole-4,7-dione and its Substituents

Functional group interconversions are essential for elaborating the core indazole structure into more complex molecules. These transformations include oxidation, reduction, and condensation reactions that modify existing substituents.

Oxidation reactions are commonly used to alter functional groups on substituted indazoles. For example, sulfide (B99878) groups attached to an indazole derivative can be selectively oxidized to form sulfoxides or sulfones. google.com The choice of oxidizing agent and reaction conditions determines the final oxidation state. Common reagents for these transformations include meta-chloroperoxybenzoic acid (m-CPBA) and sodium periodate. google.com These reactions are crucial for modifying the electronic and steric properties of the molecule, which can be important for its biological activity. google.com

Amide bond formation is a key reaction in medicinal chemistry. For indazole derivatives bearing a carboxylic acid group, N-acyl condensation reactions can be performed with various amines to produce amides. google.com These coupling reactions are typically facilitated by amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like triethylamine. google.com This method allows for the synthesis of a diverse library of indazole-carboxamides.

C-H Functionalization of 2H-Indazoles

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, avoiding the need for pre-functionalized starting materials. rsc.orgrsc.org For 2H-indazoles, C-H functionalization can occur at several positions, most notably at the C3 position of the pyrazole (B372694) ring and at the ortho position of an N-aryl substituent. rsc.orgresearchgate.net These reactions can be catalyzed by transition metals or proceed through radical pathways. rsc.org

Methods have been developed for C3-acylation, C3-carbamoylation, and C3-arylation of the 2H-indazole core. rsc.org Palladium-catalyzed C-H functionalization at the C3-position via an isocyanide insertion strategy has been reported to synthesize diverse and complex heterocyclic systems. acs.org Rhodium-catalyzed reactions can achieve ortho-acylmethylation of 2-phenylindazole derivatives. researchgate.net

A modern and efficient method for forming C-N bonds is the direct C-H amination of 2H-indazoles through organophotoredox catalysis. organic-chemistry.orgnih.govacs.org This approach allows for the introduction of an amino group at the C3 position under mild conditions, using visible light and an organic photocatalyst. organic-chemistry.orgacs.org The reaction is notable for its broad substrate scope, accommodating a variety of amines including aliphatic primary and secondary amines, azoles, and sulfoximines. organic-chemistry.orgacs.org

The reaction is typically performed at room temperature under an ambient air atmosphere, making it a practical and scalable method. acs.org Mechanistic studies suggest the reaction proceeds through a single electron transfer (SET) pathway. nih.govacs.org The photocatalyst, upon excitation by blue LED light, generates a radical cation from the 2H-indazole, which then couples with the amine. acs.orgresearchgate.net This metal- and external oxidant-free method represents a significant advancement in the synthesis of 3-amino-substituted 2H-indazoles. organic-chemistry.orgacs.org

| Photocatalyst | Catalyst Loading (mol %) | Solvent | Light Source | Atmosphere | Temperature | Yield |

|---|---|---|---|---|---|---|

| Acr⁺-MesClO₄ | 3 | 1,2-DCE | Blue LED | Ambient Air | Room Temp. | Up to 86% |

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of 2h Indazole 4,7 Dione, 5 Methyl 2 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution and the solid state. A combination of one-dimensional and two-dimensional NMR experiments would be required for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in 2H-Indazole-4,7-dione, 5-methyl-2-phenyl-.

One-Dimensional (¹H, ¹³C) NMR Analysis

One-dimensional NMR provides fundamental information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. Key expected signals for 2H-Indazole-4,7-dione, 5-methyl-2-phenyl- would include a singlet for the methyl group (CH₃) protons, a singlet for the proton at position 6 of the indazole core, a singlet for the proton at position 3, and multiplets for the protons of the phenyl group. The exact chemical shifts are influenced by the electron-withdrawing nature of the dione (B5365651) functionality.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the two carbonyl carbons (C4 and C7) of the dione, the methyl carbon, and the various aromatic and heterocyclic carbons. The chemical shifts of the carbonyl carbons would be significantly downfield, a characteristic feature of quinone-like systems.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on related structures and require experimental verification.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3 | ~8.0-8.5 (s, 1H) | ~135-140 |

| C4 (C=O) | - | ~180-185 |

| C5-CH₃ | ~2.0-2.5 (s, 3H) | ~15-20 |

| C5 | - | ~145-150 |

| C6 | ~6.5-7.0 (s, 1H) | ~120-125 |

| C7 (C=O) | - | ~180-185 |

| C3a | - | ~140-145 |

| C7a | - | ~150-155 |

| Phenyl C1' | - | ~138-142 |

| Phenyl C2'/C6' | ~7.8-8.0 (m, 2H) | ~120-125 |

| Phenyl C3'/C5' | ~7.4-7.6 (m, 2H) | ~129-132 |

| Phenyl C4' | ~7.3-7.5 (m, 1H) | ~128-131 |

Two-Dimensional (COSY, HSQC, HMBC) NMR for Connectivity Determination

To confirm the assignments from 1D NMR and establish the connectivity between atoms, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, primarily helping to assign the adjacent protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the methyl protons to carbons C5 and C6, and from the proton at C3 to carbons C3a and C7a, confirming the core structure and the position of the substituents.

Solid-State NMR for Structural and Dynamic Insights

While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics of the compound in its crystalline or amorphous solid form. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra in the solid state. researchgate.net These spectra can reveal information about molecular packing, polymorphism, and the presence of different conformers in the solid phase.

GIAO Calculations of Chemical Shifts for Theoretical Validation

Theoretical calculations provide a powerful means to validate experimental NMR data. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in Density Functional Theory (DFT) to calculate theoretical NMR chemical shifts. By optimizing the geometry of the molecule in silico, the GIAO method can predict the ¹H and ¹³C chemical shifts. A strong correlation between the calculated and experimentally observed shifts provides a high degree of confidence in the structural assignment.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2H-Indazole-4,7-dione, 5-methyl-2-phenyl-, the FT-IR spectrum would be dominated by characteristic absorption bands.

Interactive Data Table: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1660-1690 | C=O stretch | Conjugated ketone (dione) |

| ~1600-1620 | C=N stretch | Indazole ring |

| ~1500-1580 | C=C stretch | Aromatic rings |

| ~3050-3100 | C-H stretch | Aromatic C-H |

| ~2850-2960 | C-H stretch | Methyl (CH₃) group |

The most prominent features would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups of the dione system. Their position indicates the degree of conjugation within the molecule.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Using a high-resolution mass spectrometer (HRMS), the exact molecular mass of 2H-Indazole-4,7-dione, 5-methyl-2-phenyl- (C₁₄H₁₀N₂O₂) can be determined with high precision, confirming its elemental composition.

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques would be used to generate the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The subsequent fragmentation pattern provides a fingerprint of the molecule's structure. Key expected fragmentation pathways for this compound would likely involve:

Loss of CO molecules from the dione moiety.

Cleavage of the phenyl group (C₆H₅).

Fission of the indazole ring system.

Analysis of these fragment ions allows for a piece-by-piece reconstruction of the molecular structure, corroborating the findings from NMR and IR spectroscopy.

Theoretical and Computational Investigations of 2h Indazole 4,7 Dione, 5 Methyl 2 Phenyl

Aromaticity Assessment (e.g., NICS, Bond Critical Points)

The aromaticity of the pyrazole (B372694) and quinone rings within the 2H-Indazole-4,7-dione, 5-methyl-2-phenyl- scaffold would be quantitatively assessed using methods such as Nucleus-Independent Chemical Shift (NICS) calculations. NICS is a widely used magnetic criterion for aromaticity, where negative values inside a ring typically indicate aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

A computational study would involve calculating NICS values at the center of each ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), which helps to distinguish between σ- and π-electron contributions to the magnetic shielding. For the indazole core, it is generally understood that the 1H-tautomer is thermodynamically more stable and exhibits a higher degree of aromaticity compared to the 2H-tautomer. A detailed NICS analysis of 2H-Indazole-4,7-dione, 5-methyl-2-phenyl- would clarify the extent of aromaticity in its pyrazole and quinone rings, and how it is influenced by the substituents and the dione (B5365651) functionality.

Further insights into the electronic nature of the bonds can be obtained from the Quantum Theory of Atoms in Molecules (QTAIM). Analysis of bond critical points (BCPs) would provide information on the electron density (ρ) and its Laplacian (∇²ρ) for the bonds within the ring system. These parameters help to characterize the nature of the chemical bonds (e.g., covalent vs. closed-shell interactions).

Solvent Effects on Electronic Spectra and Molecular Properties

The influence of different solvents on the electronic absorption spectra and other molecular properties of 2H-Indazole-4,7-dione, 5-methyl-2-phenyl- would be investigated using TD-DFT calculations combined with a polarizable continuum model (PCM). This approach simulates the solvent environment and allows for the prediction of solvatochromic shifts (changes in the absorption wavelength in different solvents).

The electronic transitions (e.g., n→π* and π→π) are sensitive to the polarity of the solvent. Generally, n→π transitions experience a hypsochromic (blue) shift in polar solvents, while π→π* transitions undergo a bathochromic (red) shift. A systematic computational study would involve calculating the UV-Vis spectra in a range of solvents with varying polarities.

The results would typically be presented in a data table showing the calculated maximum absorption wavelengths (λmax) and oscillator strengths in different solvents. This would provide a detailed understanding of how solute-solvent interactions affect the electronic properties of the molecule.

Thermodynamical Property Calculations (e.g., Specific Heat Capacity)

Thermodynamical properties such as specific heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m) can be calculated using DFT. These calculations are typically performed at different temperatures to understand the thermodynamic behavior of the molecule.

The calculations are based on the vibrational frequencies obtained from the optimized molecular geometry. The results would be presented in a table showing the calculated thermodynamic parameters at various temperatures. Such data is valuable for understanding the stability and reactivity of the compound under different thermal conditions. For instance, a study on a benzimidazole (B57391) derivative demonstrated the successful calculation of these properties at different temperatures using DFT. mdpi.com

Topological Insights into Electron Density

A detailed analysis of the electron density distribution provides profound insights into the chemical bonding and reactivity of a molecule. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for this purpose.

By analyzing the topology of the electron density, one can identify critical points, such as bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs). For each BCP, various descriptors can be calculated, including:

Electron density (ρ(r)) : Indicates the strength of the bond.

Laplacian of the electron density (∇²ρ(r)) : Distinguishes between shared-shell (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions.

Kinetic and potential energy densities (G(r) and V(r)) : Provide further details about the nature of the chemical bond.

This analysis would reveal the nature of all covalent and non-covalent interactions within the 2H-Indazole-4,7-dione, 5-methyl-2-phenyl- molecule, offering a deeper understanding of its structure and stability.

Structure Function Relationships and Rational Design Principles of 2h Indazole 4,7 Dione, 5 Methyl 2 Phenyl and Its Analogues

Elucidating the Influence of Substituents on Chemical Reactivity and Selectivity

The chemical reactivity and biological activity of the indazole scaffold are highly dependent on the nature and position of its substituents. nih.gov The tautomeric forms of indazole, primarily the 1H and 2H forms, significantly influence its synthesis, reactivity, and biological properties. researchgate.netnih.gov While 1H-indazole is generally the more thermodynamically stable tautomer, synthetic strategies can favor the formation of 2H-indazole derivatives. nih.govnih.gov

Theoretical and experimental studies have shown that the electronic properties of substituents on the indazole ring system directly modulate its reactivity. Density Functional Theory (DFT) calculations, for instance, utilize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap to predict a molecule's chemical hardness and reactivity. nih.gov Studies on various indazole derivatives have demonstrated that certain compounds act as good electron acceptors, while others are effective electron donors, a property dictated by their substituent groups. nih.gov

In the context of biological activity, specific structural features have been found to favor the desired function. For example, in a series of 2-phenyl-2H-indazole derivatives studied for antiprotozoal activity, the presence of electron-withdrawing groups on the 2-phenyl ring was shown to enhance potency. nih.gov The most active compounds in one study contained 4-chlorophenyl or 4-(methoxycarbonyl)phenyl groups at the 2-position, highlighting the critical role of these substituents in molecular interactions. nih.govmdpi.com This demonstrates that even subtle changes to the periphery of the molecule can lead to significant shifts in biological outcomes.

The following table summarizes findings on how different substituents on the 2-phenyl ring of 2H-indazole analogues influence their antiprotozoal activity, indicating a clear structure-activity relationship.

| Substituent at 2-Phenyl Position | Observed Biological Activity Trend | Reference |

| 4-Chlorophenyl | High Potency | nih.govnih.gov |

| 4-(Methoxycarbonyl)phenyl | High Potency | nih.govmdpi.com |

| 2-(Trifluoromethyl)phenyl | High Potency | nih.gov |

| Unsubstituted Phenyl | Moderate Potency | nih.gov |

This table is generated based on qualitative descriptions of potency from the cited research.

Conformational Analysis and its Impact on Molecular Interactions

The three-dimensional shape, or conformation, of a molecule is a key determinant of its ability to interact with biological targets. The indazole ring itself is a planar heterocyclic system, which serves as a rigid scaffold for positioning various functional groups in space. nih.gov This planarity can be crucial for enabling specific molecular interactions, such as π–π stacking with aromatic amino acid residues in a protein's binding pocket. nih.gov

Computational analyses of conformational ensembles in solution have become an integral part of rational drug design for indazole analogues. nih.gov Such studies help to understand the preferred spatial arrangement of the molecule, which in turn dictates how it fits into a target binding site. For example, in studies of indazole derivatives targeting the VEGFR2 kinase, the orientation of the indazole core within the binding pocket was found to be critical for establishing effective interactions. nih.gov

The distance between the indazole's aromatic rings and the phenyl ring of the amino acid Phe918 was found to be approximately 3.4 Å for several active compounds, indicative of strong π–π stacking. nih.gov However, a slight change in the molecule's conformation, as seen with a different analogue, extended this distance to 3.6 Å, weakening the interaction. nih.gov These findings underscore the profound impact of molecular conformation on the strength and type of intermolecular forces that govern ligand-receptor binding.

Theoretical Approaches to Understanding Molecular Recognition and Binding Mechanisms (e.g., Enzyme-Ligand Interactions at a Molecular Level)

Theoretical and computational methods are indispensable tools for visualizing and quantifying the interactions between indazole derivatives and their biological targets at an atomic level. Molecular docking, a primary in silico technique, is used to predict the binding pose of a ligand within a receptor's active site and to identify key stabilizing interactions. nih.govnih.gov

Detailed docking studies on indazole derivatives have provided significant insights into their mechanisms of action. For instance, the binding of novel indazole amides to a renal cancer receptor (PDB: 6FEW) was shown to involve interactions with specific amino acids such as ASP784, LYS655, and MET699. nih.gov Similarly, docking calculations for other indazoles suggested a binding mode within the human cyclooxygenase-2 (COX-2) enzyme comparable to that of known inhibitors. nih.gov

Beyond simple docking, more advanced computational methods are employed to refine these models. Molecular Dynamics (MD) simulations can track the movement of the ligand-protein complex over time, providing a dynamic view of the binding process. nih.gov Furthermore, energy calculation methods like Projection-based Intermolecular Energy Decomposition Analysis (PIEDA) can dissect the total binding energy into its constituent parts, such as electrostatic, exchange, and dispersion forces. nih.gov For example, a PIEDA analysis of indazole derivatives binding to VEGFR2 revealed the specific energetic contributions of interactions with key amino acids.

The table below presents the calculated total interaction energy (TIE) for an indazole analogue with a key amino acid residue in the VEGFR2 binding pocket, illustrating the power of these theoretical methods.

| Interacting Residue | Ligand | Total Interaction Energy (kcal/mol) | Primary Interaction Type | Reference |

| Phe918 | Indazole 5 | -19.20 | π–π stacking | nih.gov |

| Phe918 | Indazole 6 | -18.82 | π–π stacking | nih.gov |

| Phe918 | Indazole 7 | -6.70 | Weakened π–π stacking | nih.gov |

Data adapted from theoretical PIEDA calculations reported in the source literature. nih.gov

These theoretical approaches not only help to explain the observed biological activity but also guide the design of new analogues with improved binding affinity and specificity. nih.gov

Design Principles for Modulating Indazole Scaffold Properties

The rational design of novel indazole-based compounds is guided by the structure-activity relationship (SAR) data gathered from experimental and theoretical studies. The core principle is to systematically modify the indazole scaffold to optimize its interaction with a specific biological target while minimizing off-target effects. nih.gov

A key design strategy involves the positional functionalization of the planar indazole ring. nih.gov By adding, removing, or altering side chains and substituent groups at various positions, chemists can fine-tune the molecule's steric, electronic, and hydrophobic properties. nih.gov For example, the development of a novel 1H-indazol-4,7-dione scaffold as a potent inhibitor of bromodomain-containing protein 4 (BRD4) involved the synthesis and testing of numerous derivatives to achieve high inhibitory activity. nih.gov

Structure-based design is another powerful approach. This strategy was used to develop 1H-indazole analogues as selective inhibitors of the epidermal growth factor receptor (EGFR) mutant. nih.gov By analyzing the ligand's conformation in the binding site, researchers could rationally introduce modifications to enhance potency and selectivity. SAR studies have shown that replacing a simple ethyl group with a more rigid cyclobutyl group can enhance potency, while incorporating larger substituents on an aryl ring can improve efficacy. nih.gov These examples demonstrate a clear design principle: iterative modification based on structural insights leads to the development of superior molecules.

Applications of the 2h Indazole 4,7 Dione, 5 Methyl 2 Phenyl Scaffold in Chemical Sciences

Utilization as Synthetic Building Blocks and Precursors for Advanced Heterocycles

The 2H-indazole-4,7-dione framework serves as a valuable precursor for the construction of more complex, multi-cyclic heterocyclic systems. The reactivity of the quinone moiety, combined with the stability of the N-phenyl indazole core, allows for a range of chemical transformations.

The synthesis of the 2H-indazole scaffold itself can be achieved through various modern synthetic methods, including [3+2] dipolar cycloaddition reactions. One efficient route involves the reaction of sydnones with arynes, which proceeds under mild conditions to selectively yield 2H-indazoles with no contamination from 1H-indazole isomers. nih.govnih.gov This approach offers a reliable method for accessing the core structure, which can then be further functionalized.

Once formed, the dione (B5365651) portion of the molecule is particularly reactive and can participate in several types of reactions to build advanced heterocyclic structures. The electron-deficient double bond of the quinone ring makes it an excellent dienophile in Diels-Alder [4+2] cycloaddition reactions. This reactivity allows for the fusion of additional six-membered rings onto the indazole scaffold, leading to complex polycyclic aromatic and heteroaromatic systems.

Furthermore, the carbonyl groups and the activated double bond are susceptible to nucleophilic addition reactions. This allows for the introduction of a wide array of substituents and the construction of new fused ring systems. For example, studies on related benzo[f]indazole-4,9-diones have demonstrated that the quinone ring can be chemically modified to conjugate with other molecules, such as amino acids, to create novel hybrid compounds with potential biological activities. nih.gov This highlights the utility of the dione moiety as a handle for synthetic elaboration.

The versatility of the 2H-indazole-4,7-dione scaffold as a synthetic building block is summarized in the table below, outlining potential reaction pathways for creating advanced heterocycles.

| Reaction Type | Reagent Class | Potential Product Scaffold |

| Diels-Alder Cycloaddition | Dienes (e.g., 1,3-butadiene (B125203) derivatives) | Polycyclic fused indazole systems |

| Nucleophilic Addition | Amines, Thiols, Grignard reagents | Substituted indazole-4,7-diols or amino-indazoles |

| Reductive Cyclization | Reducing agents followed by intramolecular condensation | Fused heterocyclic systems |

| [3+2] Cycloaddition | Azides, Nitrile oxides | Triazole- or oxadiazole-fused indazoles |

These reactions demonstrate the potential of 5-methyl-2-phenyl-2H-indazole-4,7-dione as a versatile platform for generating diverse libraries of complex heterocyclic compounds for further investigation in medicinal and materials chemistry.

Development of Chemical Probes for Biological Systems (Focus on chemical synthesis and structural aspects)

The indazole nucleus is a key component in the design of fluorescent chemical probes for detecting biologically relevant analytes. The structural and electronic properties of the 2H-indazole-4,7-dione scaffold make it a promising candidate for the development of novel sensors.

The synthesis of such probes often involves coupling the indazole scaffold to a known fluorophore or a recognition moiety. Research has shown that indazole derivatives can be incorporated into fluorescent dyes, such as rhodamine, to create selective probes for metal ions like Hg²⁺. researchgate.net In these designs, the indazole unit can modulate the electronic properties of the dye, influencing its photophysical response upon binding to the target analyte. The synthesis of an indazole-fused rhodamine dye, for instance, results in a probe that exhibits a selective "off-on" fluorescent signal in the presence of mercury ions. researchgate.net

Furthermore, indazole derivatives have been investigated for their aggregation-induced emission (AIE) properties. rsc.org By introducing moieties like salicylaldehyde (B1680747) to the indazole scaffold, novel materials can be synthesized whose fluorescence emission is enhanced in an aggregated state. rsc.org The 2H-indazole-4,7-dione structure, with its rigid, planar quinone system, could potentially be modified to create AIE-active probes. The quinone moiety itself is known to be a fluorescence quencher. This property can be exploited in designing "turn-on" probes where a chemical reaction with an analyte disrupts the quinone system, thereby restoring fluorescence.

The key structural aspects of the 5-methyl-2-phenyl-2H-indazole-4,7-dione scaffold relevant to probe development include:

The Quinone Moiety: Can act as a fluorescence quencher or as a reactive site for analyte binding.

The Phenyl Group at N-2: Can be substituted with various functional groups to tune solubility, electronic properties, and binding specificity.

The Fused Aromatic System: Provides a rigid platform that can be incorporated into larger conjugated systems to create new fluorophores.

The table below outlines synthetic strategies for converting the indazole-dione scaffold into functional chemical probes.

| Probe Type | Synthetic Strategy | Structural Feature Utilized |

| "Turn-on" Fluorescent Probe | Nucleophilic addition of an analyte to the quinone ring, disrupting conjugation and quenching. | Reactive double bond and carbonyls of the dione. |

| Ion-Selective Probe | Attachment of a specific ionophore or chelating group to the indazole ring system. | N-2 phenyl ring or available positions on the dione ring. |

| AIE-based Probe | Introduction of rotor-containing groups (e.g., triphenylamine) to induce restricted intramolecular rotation in aggregates. | The rigid indazole scaffold as a core structure. |

These synthetic and structural considerations underscore the potential of the 5-methyl-2-phenyl-2H-indazole-4,7-dione framework in the rational design of sophisticated chemical probes for biological imaging and sensing applications.

Agrochemical Applications: Design and Structure-Activity Relationships in Herbicide Development

The indazole scaffold is a recognized pharmacophore in the development of agrochemicals, particularly herbicides. mdpi.com While research on the specific 5-methyl-2-phenyl-2H-indazole-4,7-dione is limited, studies on structurally related 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives provide significant insights into the structure-activity relationships (SAR) for herbicidal activity. nih.gov

These related tetrahydro-indazole compounds have been shown to be effective as paddy field herbicides, controlling a wide range of annual weeds with good tolerance in transplanted rice seedlings. nih.gov The dione scaffold can be considered a synthetic precursor to these more saturated, active herbicides through reduction reactions.

SAR studies on various indazole-based herbicides have revealed key structural requirements for potent activity. For instance, in a series of 6-indazolyl-2-picolinic acids, the position and electronic nature of substituents on the indazole ring were found to be critical for herbicidal efficacy. mdpi.com

Key findings from SAR studies on related indazole herbicides include:

Substitution on the Indazole Ring: The inhibitory activity of herbicidal compounds is sensitive to the placement of substituents. In some series, substitution at the 4-position of the indazole ring led to better activity than substitution at the 5-position. mdpi.com Electron-withdrawing groups on the indazole ring have also been shown to enhance activity in certain classes of these herbicides. mdpi.com

Substitution on the N-Phenyl Ring: In 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives, substitution on the N-phenyl ring is crucial. For example, a 4-chloro-2-fluorophenyl group at the N-2 position is a feature of highly active compounds. nih.gov

Modifications at Other Positions: The introduction of various isoxazolinylmethoxy groups at the 5-position of the benzene (B151609) ring (of the tetrahydro-indazole core) has led to compounds with potent herbicidal activity against annual weeds. nih.gov

The herbicidal mode of action for some related heterocyclic dione compounds, such as isoindoline-1,3-diones, is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.gov Given the structural similarity, it is plausible that indazole-4,7-dione derivatives could also target this enzyme.

The table below summarizes the impact of different structural modifications on the herbicidal activity of indazole-based compounds, based on findings from related chemical classes.

| Structural Modification | Position | Effect on Herbicidal Activity | Reference |

| Electron-withdrawing group | Indazole Ring | Generally increases activity | mdpi.com |

| Electron-donating group | Indazole Ring | Generally decreases activity | mdpi.com |

| 4-chloro-2-fluorophenyl | N-2 Position | Associated with potent activity | nih.gov |

| Isoxazolinylmethoxy group | Benzene Ring of Tetrahydro-indazole | Leads to potent weed control | nih.gov |

These findings suggest that the 5-methyl-2-phenyl-2H-indazole-4,7-dione scaffold is a highly relevant platform for the design and synthesis of new agrochemicals. Further optimization of the substitution pattern on both the indazole and the N-phenyl rings could lead to the development of novel and effective herbicides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.